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Compound Name:
7-Bromo-3,4-dihydro-2H-

isoquinolin-1-one

Cat. No.: B1360959 Get Quote

An In-depth Technical Guide to 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound that serves

as a crucial intermediate and versatile building block in medicinal chemistry and

pharmaceutical research. Its isoquinoline core is a privileged scaffold found in numerous

biologically active molecules. The presence of a bromine atom provides a reactive handle for

further chemical modifications, making it an attractive starting material for the synthesis of

complex molecular architectures and novel therapeutic agents. This document provides a

comprehensive overview of its chemical properties, spectral data, synthesis protocols, and

reactivity, intended for professionals in drug discovery and development.[1][2]

Chemical and Physical Properties
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is an off-white to light brown solid at room

temperature.[1] Its key chemical and physical properties are summarized in the table below,

derived from computed data and experimental findings.
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Property Value Reference

IUPAC Name
7-bromo-3,4-dihydro-2H-

isoquinolin-1-one
[3]

CAS Number 891782-60-8 [1][3][4][5][6]

Molecular Formula C₉H₈BrNO [1][3][6]

Molecular Weight 226.07 g/mol [1][3][6]

Appearance Off-white to light brown solid [1]

Melting Point 142-149 °C [1]

Purity ≥97% [1][5][7]

Exact Mass 224.97893 Da [3]

XLogP3 1.9 [3]

Topological Polar Surface Area 29.1 Å² [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
1 [3]

Rotatable Bond Count 0 [3]

Spectral Data
Characterization of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is typically performed using

nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹H NMR (400 MHz, Chloroform-d): δ 8.35 (1H, br. s.), 7.08-7.17 (1H, m), 6.98-7.06 (1H, m),

6.95 (1H, d, J=1.98 Hz), 2.93 (2H, t, J=7.59 Hz), 2.49-2.68 (2H, m).[4]

Mass Spectrometry (MS): m/z 226, 228 (M+H)⁺.[4] The presence of two peaks of nearly

equal intensity separated by two mass units is characteristic of a compound containing one

bromine atom, corresponding to its two major isotopes, ⁷⁹Br and ⁸¹Br.
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Experimental Protocols
Synthesis via Schmidt Rearrangement
A common laboratory-scale synthesis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one involves

a Schmidt rearrangement of 6-bromo-2,3-dihydro-1H-inden-1-one (6-bromoindanone).[4][8]

This method is advantageous for its directness in forming the lactam ring.

Materials and Reagents:

6-bromo-2,3-dihydro-1H-inden-1-one

Sodium azide (NaN₃)

Methanesulfonic acid (CH₃SO₃H)

Dichloromethane (DCM)

1 M Sodium hydroxide (NaOH) solution

Anhydrous sodium sulfate (Na₂SO₄)

Hexane

Ethyl acetate

Procedure:

A solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic

acid (15 mL, 231 mmol) in dichloromethane (30 mL) is prepared and cooled to 0 °C in an ice

bath.[4]

Sodium azide (0.431 g, 6.63 mmol) is added slowly to the cooled solution.[4]

The reaction mixture is stirred for 15 hours at room temperature, allowing the rearrangement

to proceed.[4]

After the reaction is complete, the mixture is carefully quenched by the slow addition of 1 M

aqueous sodium hydroxide solution (50 mL) at 0 °C.[4]
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The aqueous layer is extracted three times with dichloromethane (3 x 50 mL).[4]

The combined organic layers are washed sequentially with water (20 mL) and brine (20 mL),

then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[4]

Purification:

The resulting crude residue is purified by column chromatography on silica gel. Elution is

performed using a gradient of hexane-ethyl acetate (starting from 90:10) to pure ethyl

acetate to afford the final product as a white solid (yield: 61%).[4]

6-Bromoindanone
in DCM

1. Sodium Azide (NaN₃)
2. Methanesulfonic Acid

Add at 0°C
Stir at RT
for 15h
(Schmidt Rearrangement)

Quench with
1M NaOH (aq) Extract with DCM Wash with H₂O

and Brine
Dry (Na₂SO₄) &

Concentrate
Column Chromatography

(Hexane/EtOAc)
7-Bromo-3,4-dihydro-
2H-isoquinolin-1-one

Click to download full resolution via product page

Caption: Synthesis workflow for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one.

Reactivity and Applications in Drug Development
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is primarily utilized as an intermediate in organic

synthesis. Its chemical reactivity is dominated by the lactam functionality and the bromo-

substituted aromatic ring, making it a valuable precursor for creating diverse libraries of

compounds for drug discovery.[1]

Key Reactive Sites:

Aryl Bromide (C7): The bromine atom on the aromatic ring is a key site for functionalization.

It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom

bonds. This allows for the synthesis of a wide range of derivatives with modified

pharmacological profiles.

Lactam Nitrogen (N2): The N-H bond of the lactam can be deprotonated and subsequently

alkylated or acylated to introduce substituents at the N2 position, further diversifying the

molecular structure.
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Carbonyl Group (C1): The carbonyl group can be reduced to an alcohol or converted to a

thioamide, providing another avenue for structural modification.

This compound serves as a building block for pharmaceuticals targeting a range of conditions,

including neurological disorders.[1] Its derivatives have been explored for various biological

activities.
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Caption: Key reaction pathways for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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